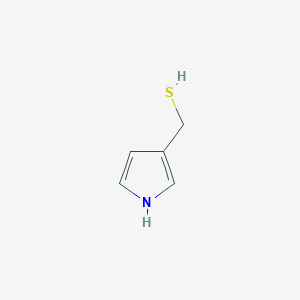

1H-Pyrrol-3-ylmethanethiol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H7NS |

|---|---|

Molecular Weight |

113.18 g/mol |

IUPAC Name |

1H-pyrrol-3-ylmethanethiol |

InChI |

InChI=1S/C5H7NS/c7-4-5-1-2-6-3-5/h1-3,6-7H,4H2 |

InChI Key |

RCKZDHHYTMBSCM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC=C1CS |

Origin of Product |

United States |

Synthetic Methodologies for 1h Pyrrol 3 Ylmethanethiol and Its Derivatives

Direct Synthesis Approaches for 1H-Pyrrol-3-ylmethanethiol

Direct synthesis strategies aim to construct the this compound molecule without relying on a pre-formed pyrrole (B145914) ring that is later functionalized. These methods can be broadly categorized by whether the pyrrole ring is formed around a pre-existing sulfur-containing side chain or if the thiol group is introduced during the ring formation process.

A notable strategy for the direct synthesis of 3-thiolated pyrroles involves the thiolation and cyclization of acyclic precursors. One such method utilizes homopropargylic tosylamides, which can undergo a Lewis acid-catalyzed reaction with thiols to selectively form 3-thiolated pyrroles. pearson.comrsc.org The reaction proceeds via an initial thiolation of the alkyne, followed by an intramolecular cyclization to construct the pyrrole ring. The choice of solvent has been shown to be critical in directing the reaction's outcome, allowing for controllable synthesis of either the aromatic 3-thiolated pyrroles or the corresponding non-aromatic pyrrolines. pearson.comrsc.org

This approach is versatile, tolerating a range of substituents on both the thiol and the tosylamide components, including both electron-donating and electron-withdrawing groups. rsc.org This allows for the synthesis of a variety of substituted 3-thiolated pyrrole derivatives.

| Precursor | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Homopropargylic tosylamides | Aryl thiols, AlCl₃, HCl, MeNO₂, 60 °C | 3-Thiolated Pyrroles | pearson.comrsc.org |

| Homopropargylic tosylamides | Aryl thiols, AlCl₃, MeCN, 60 °C | 3-Thiolated Pyrrolines | rsc.org |

The direct introduction of a thiol or methanethiol (B179389) group at the 3-position of an unsubstituted pyrrole ring is challenging. Electrophilic aromatic substitution reactions on pyrrole preferentially occur at the more electron-rich α-positions (C2 and C5) due to the superior stability of the resulting carbocation intermediate. rsc.orgnih.govorganic-chemistry.org To achieve substitution at the β-position (C3 or C4), the more reactive α-positions must be blocked.

One potential strategy involves the use of a bulky protecting group on the pyrrole nitrogen, such as the triisopropylsilyl (TIPS) group. This steric hindrance can direct electrophiles to the 3-position. organic-chemistry.org Following the introduction of a suitable functional group at the 3-position, a subsequent conversion to the methanethiol group would be required. However, direct electrophilic thiolation at the 3-position remains a less common approach.

Precursor Compounds in the Synthesis of this compound

A more common and often more practical approach to synthesizing this compound involves the chemical modification of readily available pyrrole precursors that already possess a functional group at the 3-position.

(1H-Pyrrol-3-yl)methanol is a key precursor for the synthesis of this compound. The conversion of the primary alcohol functionality to a thiol can be achieved through several established methods.

A widely used two-step method involves the activation of the hydroxyl group by converting it into a good leaving group, such as a tosylate, followed by nucleophilic substitution with a sulfur-containing nucleophile. sci-hub.se The alcohol is first reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form the corresponding tosylate. This tosylate is then treated with a source of the thiol group, such as sodium hydrosulfide (B80085) (NaSH) or, more commonly, thiourea (B124793). The reaction with thiourea forms a thiouronium salt intermediate, which is subsequently hydrolyzed under basic conditions to yield the final thiol. sci-hub.se This method is advantageous as it often proceeds with high yields and avoids the use of malodorous thiol reagents until the final hydrolysis step.

Alternatively, a one-pot conversion of alcohols to thiols can be accomplished using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). rsc.orgrsc.orgsemanticscholar.org This reagent facilitates the direct replacement of the hydroxyl group with a thiol group, though it may also promote dehydration to form alkenes as a side product, particularly with secondary and tertiary alcohols at higher temperatures. rsc.org

| Method | Reagents & Conditions | Intermediate | Reference |

|---|---|---|---|

| Two-Step (Tosylation/Substitution) | 1. p-TsCl, Pyridine 2. Thiourea, then NaOH (aq) | 1H-Pyrrol-3-ylmethyl tosylate | sci-hub.se |

| One-Pot (Lawesson's Reagent) | Lawesson's Reagent, Toluene (reflux) | None | rsc.orgrsc.org |

Other pyrrole derivatives functionalized at the 3-position can also serve as precursors. For instance, a 3-halopyrrole could theoretically be converted to the target compound. However, nucleophilic aromatic substitution on an electron-rich aromatic ring like pyrrole is generally difficult and requires either strong activation by electron-withdrawing groups or the use of specific catalytic systems. wikipedia.orglibretexts.org

Another potential route could involve the reduction of a dithioacetal derived from pyrrole-3-carboxaldehyde. The aldehyde can be converted to a dithioacetal using a thiol like 1,3-propanedithiol, and subsequent reduction of the dithioacetal with a reducing agent such as Raney Nickel would yield the methyl group. A similar strategy starting from pyrrole-3-carboxylic acid could also be envisioned, involving reduction to the aldehyde or alcohol followed by conversion to the thiol.

Synthesis of S-Substituted this compound Derivatives

S-substituted derivatives of this compound, also known as thioethers or sulfides, are readily synthesized from the parent thiol. The most common method for their preparation is the S-alkylation of the corresponding thiolate anion. pearson.commasterorganicchemistry.com

The reaction typically involves the deprotonation of this compound with a suitable base to form the more nucleophilic thiolate. masterorganicchemistry.com Common bases for this purpose include sodium hydroxide, potassium carbonate, or sodium hydride. pearson.comtandfonline.com The resulting thiolate is then reacted with an electrophile, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or an alkyl tosylate, in a nucleophilic substitution reaction (typically SN2) to form the C-S bond and yield the desired thioether. pearson.com This method is highly efficient and allows for the introduction of a wide variety of substituents onto the sulfur atom.

| Starting Material | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| This compound | 1. Base (e.g., K₂CO₃, NaOH) 2. Alkyl Halide (R-X) | S-Alkyl-1H-pyrrol-3-ylmethanethiol | pearson.comtandfonline.com |

| This compound | 1. Base (e.g., K₂CO₃, NaOH) 2. Benzyl Halide (Bn-X) | S-Benzyl-1H-pyrrol-3-ylmethanethiol | pearson.comtandfonline.com |

| This compound | 1. Base (e.g., K₂CO₃, NaOH) 2. Allyl Halide (CH₂=CHCH₂-X) | S-Allyl-1H-pyrrol-3-ylmethanethiol | pearson.comtandfonline.com |

Table of Compounds

| Compound Name | Chemical Structure/Formula |

|---|---|

| This compound | C₅H₇NS |

| (1H-Pyrrol-3-yl)methanol | C₅H₇NO |

| p-Toluenesulfonyl chloride | C₇H₇ClO₂S |

| Thiourea | CH₄N₂S |

| Lawesson's reagent | C₁₄H₁₄O₂P₂S₄ |

| Pyrrole-3-carboxaldehyde | C₅H₅NO |

| Pyrrole-3-carboxylic acid | C₅H₅NO₂ |

| Triisopropylsilyl chloride | C₉H₂₁ClSi |

Chemical Transformations at the Sulfur Atom

The thiol group in this compound is a reactive handle for a range of chemical transformations, allowing for the synthesis of diverse S-derivatives. Common modifications include S-alkylation to form thioethers and oxidation to form disulfides.

For instance, synthetic procedures for related pyrrole-thiol compounds demonstrate these transformations. The synthesis of various 2-[(substituted)thio]-5-aryl-1H-pyrrole-3-carbonitriles showcases the versatility of modifying the sulfur atom. Examples of such derivatives include:

2-[(2-Aminoethyl)thio]-5-phenyl-1H-pyrrole-3-carbonitrile

2-[(2-Hydroxyethyl)thio]-5-phenyl-1H-pyrrole-3-carbonitrile

2-{[5-(4-Chlorophenyl)-3-cyano-1H-pyrrol-2-yl]thio}acetic Acid nih.gov

Furthermore, oxidation of the thiol group can lead to the formation of a disulfide bridge. An example of this is the synthesis of 2,2′-disulfanediylbis(5-aryl-1H-pyrrole-3-carbonitriles), which are formed through a nucleophilic addition reaction of hydrogen sulfide (B99878) on 2-(2-oxo-2-arylethyl)malononitriles, followed by oxidation. nih.gov

Table 1: Examples of Chemical Transformations at the Sulfur Atom of Pyrrole-thiols

| Transformation | Reactant(s) | Product Type | Example Compound |

| S-Alkylation | Pyrrole-thiol, Alkyl halide | Thioether | 2-[(2-Aminoethyl)thio]-5-phenyl-1H-pyrrole-3-carbonitrile nih.gov |

| S-Carboxymethylation | Pyrrole-thiol, Mercaptoacetic acid | Thioacetic acid | 2-{[5-(4-Chlorophenyl)-3-cyano-1H-pyrrol-2-yl]thio}acetic Acid nih.gov |

| Oxidation | Pyrrole-thiol | Disulfide | 2,2′-Disulfanediylbis(5-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile) nih.gov |

Routes to Biochemically Relevant S-Derivatives

Biochemically relevant derivatives of this compound are often formed from the reaction of reactive metabolites with biological nucleophiles like amino acids and glutathione (B108866).

Synthesis of S-[1-(5-acetylamino-5-carboxypentyl)-1H-pyrrol-3-yl]methanethiolacs.org

The synthesis of this complex derivative involves the reaction of key biological building blocks with a pyrrole precursor. The substituent on the nitrogen atom, 1-(5-acetylamino-5-carboxypentyl), is derived from Nα-Acetyl-L-lysine (AcLys). Research on the reactive metabolite cis-2-butene-1,4-dial (BDA) shows that it readily reacts with AcLys to form N-substituted pyrrole derivatives. acs.orgnih.gov Simultaneously, BDA reacts with thiol-containing molecules like N-acetyl-L-cysteine (AcCys) to introduce a sulfur-containing group at the 3-position of the pyrrole ring, forming an N-substituted 3-(S-acetylcysteinyl)pyrrole adduct. acs.orgnih.gov

This evidence strongly suggests that the target molecule is formed through a conjugate addition and cyclization reaction involving BDA, Nα-Acetyl-L-lysine, and a sulfur source such as glutathione or cysteine, which provides the methanethiol moiety.

Derivatization from cis-2-Butene-1,4-dial (BDA) Conjugatesacs.org

cis-2-Butene-1,4-dial (BDA) is a reactive α,β-unsaturated dialdehyde (B1249045) formed from the metabolic activation of the hepatocarcinogen furan (B31954). acs.orgnih.govnih.gov This metabolite is a key precursor for the in vivo formation of pyrrole-thiol derivatives. BDA reacts rapidly with biological nucleophiles, such as the amino groups of lysine (B10760008) residues and the sulfhydryl groups of cysteine residues in proteins and glutathione. acs.orgnih.gov

The reaction of BDA with amino acids proceeds to form N-substituted pyrroles. For example, its reaction with Nα-Acetyl-L-lysine yields N-substituted pyrrolin-2-one adducts. acs.orgnih.gov When a thiol nucleophile is also present, such as N-acetyl-L-cysteine, a cross-linking reaction can occur, yielding an N-substituted pyrrole with a thiol-containing side chain. acs.orgnih.gov This demonstrates that BDA conjugates are direct intermediates in the formation of complex pyrrole structures.

Formation from BDA-Glutathione Adductsacs.orgyoutube.comorganic-chemistry.org

Glutathione (GSH) plays a crucial role in detoxifying reactive metabolites like BDA. BDA reacts readily with GSH to form both mono- and bis-GSH adducts. nih.gov The reaction between BDA and GSH can result in the formation of pyrrole derivatives. acs.orgnih.gov Studies have identified a mono-glutathione conjugate of BDA in the urine of rats treated with furan, confirming that this reaction occurs in vivo. nih.gov

The formation mechanism involves the nucleophilic attack of the thiol group of GSH on the BDA molecule, followed by reaction with an amino group (from another amino acid or a second GSH molecule) that leads to cyclization into the pyrrole ring. acs.orgnih.gov These BDA-glutathione adducts are considered initial detoxification products but can also serve as precursors to other pyrrole-containing metabolites. nih.govnih.gov

Table 2: Key Reactants in the Biochemical Synthesis of Pyrrole-Thiol Derivatives

| Precursor | Biological Nucleophile(s) | Resulting Structural Feature |

| cis-2-Butene-1,4-dial (BDA) | Nα-Acetyl-L-lysine (AcLys) | N-substituted side chain acs.orgnih.gov |

| cis-2-Butene-1,4-dial (BDA) | N-acetyl-L-cysteine (AcCys) | 3-position thiol side chain acs.orgnih.gov |

| cis-2-Butene-1,4-dial (BDA) | Glutathione (GSH) | 3-position thiol side chain and/or N-substitution nih.govnih.gov |

Named Reactions and Reaction Conditions in Synthetic Pathways

The construction of the core pyrrole heterocycle is often achieved through established named reactions that provide a reliable route to this structural motif.

Paal-Knorr Synthesis for Pyrrole Ring Constructionwikipedia.org

The Paal-Knorr synthesis is a cornerstone method for synthesizing substituted pyrroles. wikipedia.orgrsc.org The reaction involves the condensation of a 1,4-dicarbonyl compound (a 1,4-diketone) with a primary amine or ammonia, typically under neutral or weakly acidic conditions. organic-chemistry.orgwikipedia.orgalfa-chemistry.com

The general mechanism proceeds as follows:

An amine attacks one of the carbonyl groups to form a hemiaminal.

An intramolecular attack by the amine on the second carbonyl group leads to a cyclic intermediate (a 2,5-dihydroxytetrahydropyrrole derivative). wikipedia.org

Subsequent dehydration (loss of two water molecules) results in the formation of the aromatic pyrrole ring. alfa-chemistry.com

This method is highly versatile, allowing for the synthesis of a wide variety of N-substituted and C-substituted pyrroles by changing the starting 1,4-diketone and the amine. wikipedia.orgalfa-chemistry.com While classic conditions often involved heating in acid, modern variations use milder catalysts like iron(III) chloride or conduct the reaction in alternative solvents like ionic liquids or water to improve yields and accommodate sensitive functional groups. organic-chemistry.org

Stetter Reaction in Pyrrole Derivative Synthesis

The Stetter reaction has emerged as a significant carbon-carbon bond-forming reaction in organic synthesis, providing access to 1,4-dicarbonyl compounds, which are valuable precursors for the synthesis of various heterocyclic systems, including pyrrole derivatives. This reaction involves the 1,4-addition of an aldehyde to an α,β-unsaturated compound, catalyzed by an N-heterocyclic carbene (NHC) or a cyanide ion. The utility of the Stetter reaction in pyrrole synthesis is often realized in tandem with the Paal-Knorr synthesis, which efficiently converts 1,4-dicarbonyl compounds into pyrroles upon treatment with a primary amine or ammonia.

A notable application of this combined approach is the one-pot, three-step, four-component process for the synthesis of 1,2,3,5-tetrasubstituted pyrroles. nih.govacs.org This sequence involves a coupling-isomerization-Stetter reaction followed by a Paal-Knorr cyclization. The Stetter reaction component of this sequence utilizes a thiazolium salt as a catalyst to generate the key 1,4-diketone intermediate. acs.org

Another significant example is the synthesis of a discovery library of tricyclic pyrrole-2-carboxamides, where an intramolecular Stetter reaction serves as a key step. nih.gov In this synthesis, cyclopentenone precursors are converted to α,β-unsaturated 1,4-diketones. The reaction is catalyzed by 3-benzyl-5-(2-hydroxyethyl)-4-methyl-thiazolium chloride and proceeds under thermal conditions. nih.gov

The reaction conditions and yields for the Stetter reaction in the synthesis of these pyrrole precursors are detailed in the following table:

Table 1: Stetter Reaction for the Synthesis of 1,4-Diketone Precursors for Pyrroles

| Entry | Aldehyde | Michael Acceptor | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|---|---|

| 1 | Benzaldehyde | 4-Chlorochalcone | Thiazolium salt | Triethylamine | Dichloromethane | Reflux | 12 | 1-(4-Chlorophenyl)-3,4-diphenyl-1,4-butanedione | 78 | acs.org |

| 2 | 4-Methoxybenzaldehyde | Chalcone | Thiazolium salt | Triethylamine | Dichloromethane | Reflux | 12 | 1-(4-Methoxyphenyl)-3,4-diphenyl-1,4-butanedione | 85 | acs.org |

| 3 | Cyclopentenone derivative 1 | Glyoxal derivative 1 | 3-Benzyl-5-(2-hydroxyethyl)-4-methyl-thiazolium chloride | Triethylamine | Dichloromethane | 70 | 0.33 | α,β-Unsaturated 1,4-diketone 1 | 93 | nih.gov |

| 4 | Cyclopentenone derivative 2 | Glyoxal derivative 2 | 3-Benzyl-5-(2-hydroxyethyl)-4-methyl-thiazolium chloride | Triethylamine | Dichloromethane | 70 | 0.33 | α,β-Unsaturated 1,4-diketone 2 | 88 | nih.gov |

The subsequent Paal-Knorr cyclization of the resulting 1,4-diketones with various primary amines affords the corresponding polysubstituted pyrroles in good to excellent yields. This sequential Stetter-Paal-Knorr approach has proven to be a robust and versatile strategy for the construction of complex pyrrole-containing molecules. nih.govresearchgate.net The versatility of the Stetter reaction allows for the incorporation of a wide range of substituents on the pyrrole ring by varying the aldehyde and the Michael acceptor. acs.orgirapa.org

The mechanism of the Stetter reaction involves the generation of a nucleophilic acyl anion equivalent from the aldehyde, which then adds to the Michael acceptor. organic-chemistry.org N-heterocyclic carbenes, generated in situ from azolium salts (such as thiazolium or triazolium salts) and a base, are highly effective catalysts for this transformation. acs.org The choice of the NHC catalyst can influence the efficiency and, in the case of asymmetric synthesis, the stereochemical outcome of the reaction.

Reaction Mechanisms and Reactivity of 1h Pyrrol 3 Ylmethanethiol

Reactivity of the Thiol Group (-SH)

The thiol group is a versatile functional group known for its nucleophilicity and its susceptibility to oxidation.

The sulfur atom in the thiol group of 1H-Pyrrol-3-ylmethanethiol is in its lowest oxidation state (-2) and can be readily oxidized. Controlled oxidation, often employing mild oxidizing agents, can selectively convert the thiol to a sulfoxide (B87167). This transformation is a common and important reaction in sulfur chemistry. nih.govorganic-chemistry.org

A variety of reagents can be used for this purpose, with hydrogen peroxide being a common choice due to its effectiveness and the production of water as the only byproduct. nih.gov The reaction mechanism generally involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent. Over-oxidation to the corresponding sulfone can occur, but reaction conditions can often be controlled to favor the formation of the sulfoxide. nih.gov

Table 1: Common Oxidizing Agents for Thiol to Sulfoxide Conversion

| Oxidizing Agent | Typical Conditions | Product |

| Hydrogen Peroxide (H₂O₂) | Acetic acid, room temperature nih.gov | 1H-Pyrrol-3-ylmethanesulfoxide |

| meta-Chloroperoxybenzoic acid (mCPBA) | Dichloromethane, 0 °C to room temperature | 1H-Pyrrol-3-ylmethanesulfoxide |

| Sodium periodate (B1199274) (NaIO₄) | Methanol/water, 0 °C | 1H-Pyrrol-3-ylmethanesulfoxide |

| tert-Butyl hydroperoxide (TBHP) | Catalyzed by various metal complexes organic-chemistry.org | 1H-Pyrrol-3-ylmethanesulfoxide |

This compound can participate in thiol-ene reactions, which are powerful "click" chemistry methods for forming carbon-sulfur bonds. researchgate.netnih.gov This reaction proceeds via a radical-mediated addition of the S-H bond across a carbon-carbon double bond (an 'ene'). The process is typically initiated by light (photocuring) or heat in the presence of a radical initiator. nih.gov

The reaction mechanism involves three main steps:

Initiation: A radical initiator generates a primary radical, which then abstracts the hydrogen atom from the thiol group (-SH) of this compound to form a thiyl radical (RS•). nih.gov

Propagation: The thiyl radical adds to an alkene ('ene'), forming a carbon-centered radical. This new radical then abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and creating the final thioether product. This cycle continues, propagating the chain reaction.

Termination: The reaction ceases when two radicals combine.

This chemistry is widely used in polymer science and materials engineering for creating cross-linked networks and functionalizing surfaces. researchgate.netnih.gov

Table 2: Components of a Thiol-Ene Reaction Involving this compound

| Component | Role | Example |

| Thiol | Provides the S-H group for addition | This compound |

| 'Ene' | Provides the C=C double bond | Allyl ether, norbornene, methacrylate |

| Initiator | Generates initial radicals | 2,2-Dimethoxy-2-phenylacetophenone (DMPA) for photoinitiation nih.gov |

The thiol group is nucleophilic, particularly in its deprotonated thiolate form (RS⁻). This allows this compound to react with a wide range of electrophiles. nih.gov The reactivity is often enhanced by the presence of a base, which deprotonates the thiol to form the more nucleophilic thiolate anion.

Common electrophiles that react with thiols include:

Alkyl Halides: In a classic Sₙ2 reaction, the thiolate can displace a halide (e.g., bromide, iodide) from an alkyl halide to form a thioether.

Michael Acceptors: Thiols readily undergo conjugate (Michael) addition to α,β-unsaturated carbonyl compounds, such as maleimides or acrylates. nih.gov

Epoxides: The thiolate can act as a nucleophile to open epoxide rings, resulting in the formation of a β-hydroxy thioether.

The strong nucleophilicity of the sulfhydryl group makes these reactions efficient and high-yielding, providing robust methods for forming C-S bonds. nih.gov

Reactivity of the Pyrrole (B145914) Heterocycle

The pyrrole ring is an electron-rich aromatic system that is highly susceptible to attack by electrophiles. pearson.comwikipedia.org

Pyrrole undergoes electrophilic aromatic substitution much more readily than benzene. pearson.comwikipedia.org The reaction typically occurs preferentially at the C2 (or α) position. This preference is due to the greater resonance stabilization of the cationic intermediate (the sigma complex) formed during attack at the C2 position compared to the C3 (or β) position. pearson.comonlineorganicchemistrytutor.com Attack at C2 allows the positive charge to be delocalized over three atoms, whereas attack at C3 results in delocalization over only two atoms. onlineorganicchemistrytutor.com

For this compound, the existing substituent is at the C3 position. Electrophilic attack will still be directed primarily to the vacant α-positions (C2 and C5). The -CH₂SH group is generally considered to be weakly activating and ortho-, para-directing in traditional aromatic systems; in the pyrrole ring, this would translate to directing electrophiles to the C2 and C4 positions. Given the inherent high reactivity of the C2 and C5 positions in pyrrole, substitution is expected to occur predominantly at these sites. A mixture of 2- and 5-substituted products, along with potentially some 4-substituted product, could be expected depending on the specific electrophile and reaction conditions.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃/Acetic Anhydride | 2-Nitro-3-(mercaptomethyl)-1H-pyrrole and 5-Nitro-3-(mercaptomethyl)-1H-pyrrole |

| Halogenation | N-Bromosuccinimide (NBS) in THF | 2-Bromo-3-(mercaptomethyl)-1H-pyrrole and 5-Bromo-3-(mercaptomethyl)-1H-pyrrole |

| Friedel-Crafts Acylation | Acetic Anhydride/SnCl₄ pearson.com | 2-Acetyl-3-(mercaptomethyl)-1H-pyrrole and 5-Acetyl-3-(mercaptomethyl)-1H-pyrrole |

| Sulfonation | Pyridine-SO₃ complex | 3-(Mercaptomethyl)-1H-pyrrole-2-sulfonic acid |

The nitrogen atom in the pyrrole ring also influences its reactivity. The lone pair of electrons on the nitrogen is part of the aromatic sextet, which makes it non-basic and not readily protonated. However, the N-H proton is weakly acidic (pKa ≈ 17.5) and can be removed by strong bases like sodium hydride (NaH) or Grignard reagents. wikipedia.org

Deprotonation of the pyrrole nitrogen generates the pyrrolide anion, which is a potent nucleophile. This anion can then react with various electrophiles, leading to N-substituted products. Common reactions involving the pyrrole nitrogen include:

N-Alkylation: Reaction with alkyl halides.

N-Acylation: Reaction with acyl chlorides or anhydrides.

N-Sulfonylation: Reaction with sulfonyl chlorides, such as tosyl chloride.

These reactions provide a pathway to functionalize the nitrogen atom of this compound, which can be used to modify the compound's properties or to introduce protecting groups.

Intermolecular Reactions and Complex Derivative Formation

Reactions with Terephthaloyl Dichloride

No information is available in the public domain regarding the reaction of this compound with terephthaloyl dichloride. Theoretically, the thiol group could react with the acyl chloride moieties of terephthaloyl dichloride to form a thioester linkage. Depending on the stoichiometry, this could lead to the formation of a mono-substituted product or a polyester-like polymer. The nitrogen of the pyrrole ring could also potentially react, but typically the thiol group is more nucleophilic under neutral or basic conditions. Without experimental evidence, the precise outcome and reaction conditions cannot be described.

Cyclization Reactions Involving the Thiol Moiety

There are no documented cyclization reactions specifically involving the thiol moiety of this compound. In principle, intramolecular cyclization could occur if a suitable electrophilic site is present on a side chain attached to the pyrrole nitrogen or another position on the ring. Intermolecular cyclization reactions are also conceivable, for instance, through oxidative coupling of the thiol group to form a disulfide bridge between two molecules.

Condensation Reactions

Specific condensation reactions involving this compound have not been reported. Condensation reactions are a broad class of reactions, and while it is plausible that this compound could participate in them, for example, through the reactivity of the pyrrole ring or the thiol group, no concrete examples are available.

Mechanistic Investigations of this compound Transformations

No mechanistic investigations concerning the transformations of this compound have been published in the reviewed literature. Such studies would be essential to understand the electronic effects of the pyrrole ring on the thiol group's reactivity and vice versa, as well as to elucidate the pathways of any potential reactions.

Spectroscopic Characterization and Advanced Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of 1H-Pyrrol-3-ylmethanethiol, offering detailed insights into its proton and carbon environments.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons on the pyrrole (B145914) ring, the methylene (B1212753) (-CH₂-) bridge, and the thiol (-SH) group. The chemical shifts of the pyrrole ring protons are influenced by the electron-donating nature of the nitrogen atom and the position of the substituent. chemicalbook.comresearchgate.net

The protons at positions 2 and 5 of the pyrrole ring are typically observed as separate signals, as are the protons at the C4 position. The methylene protons adjacent to the sulfur atom and the pyrrole ring will appear as a distinct signal, likely a singlet or a triplet depending on the coupling with the thiol proton. The thiol proton itself often appears as a broad singlet, and its chemical shift can be highly variable depending on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-N (Pyrrole) | Broad singlet | 8.0 - 8.5 |

| H-2 (Pyrrole) | Multiplet | ~6.8 |

| H-5 (Pyrrole) | Multiplet | ~6.7 |

| H-4 (Pyrrole) | Multiplet | ~6.2 |

| -CH ₂-SH | Singlet / Triplet | ~3.7 |

| -CH₂-SH | Broad singlet | 1.5 - 2.5 |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the four unique carbon atoms of the pyrrole ring and the methylene carbon. The chemical shifts of the pyrrole carbons are characteristic, with C2 and C5 appearing at a different field than C3 and C4 due to their proximity to the nitrogen atom. nih.govresearchgate.netrsc.org The signal for the methylene carbon will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyrrole) | ~120 |

| C-5 (Pyrrole) | ~118 |

| C-3 (Pyrrole) | ~115 |

| C-4 (Pyrrole) | ~108 |

| -C H₂-SH | ~25 |

While this compound itself is not chiral, derivatives of this compound can contain stereocenters, leading to the formation of diastereomers. NMR spectroscopy is a powerful technique for the analysis of diastereomeric mixtures. researchgate.net Diastereomers are distinct chemical entities and will, in a non-chiral solvent, exhibit different NMR spectra.

Key features of diastereoisomeric analysis by NMR include:

Distinct Chemical Shifts: Protons and carbons in different diastereomers have slightly different chemical environments, resulting in separate signals for each isomer. acs.org

Integration: The relative ratio of the diastereomers in a mixture can be determined by comparing the integration of their corresponding, well-resolved signals in the ¹H NMR spectrum. researchgate.net

NOESY/EXSY Experiments: Two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Exchange Spectroscopy (EXSY) can be used to confirm whether the observed separate signals belong to non-equilibrating diastereomers or to rapidly interconverting conformers (rotamers). acs.orgacs.org

For example, if a chiral substituent were introduced to the pyrrole nitrogen of a derivative, the protons of the -CH₂SH group could become diastereotopic, potentially resulting in two separate signals or a more complex multiplet, providing further structural information.

The processing and analysis of raw NMR data are performed using specialized software packages. These programs are essential for converting the free induction decay (FID) signal obtained from the spectrometer into an interpretable spectrum. mcgill.caox.ac.uk

Two prominent software suites used in academic and industrial laboratories are:

Mnova (Mestrelab Research): This is a versatile, multi-vendor software known for its user-friendly interface. mestrelab.commestrelab.com It offers a wide range of functionalities, including automatic and manual phasing, baseline correction, peak picking, integration, and multiplet analysis. bruker.comwisc.edu Mnova can handle both 1D and 2D NMR data and provides tools for structure assignment and reporting. mestrelab.com

TopSpin (Bruker): TopSpin is Bruker's standard software for both the acquisition and processing of NMR data. azom.combruker.com It is a powerful platform that provides extensive tools for advanced processing, including non-uniform sampling (NUS) for faster acquisition of multi-dimensional spectra, spectral simulation, and deconvolution. azom.cominformer.cominformer.com It is highly customizable and supports workflows that are compliant with regulatory standards. bruker.com

These software tools allow chemists to extract precise chemical shifts, coupling constants, and integration values from the NMR data, which are fundamental for accurate structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the identity of a newly synthesized or isolated compound like this compound. Unlike standard mass spectrometry, HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million). nih.govresearchgate.net

This high mass accuracy allows for the unambiguous determination of the compound's elemental formula. For this compound (C₅H₇NS), HRMS would be able to distinguish its exact mass from other combinations of atoms that might have the same nominal mass. This technique is especially powerful for the analysis of sulfur-containing compounds, as it can selectively identify and confirm the presence of sulfur in a molecule based on the precise mass measurement. mdpi.comrsc.org The data obtained from HRMS provides definitive evidence for the molecular formula, complementing the structural framework information provided by NMR spectroscopy.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for the analysis of thermolabile and high-molecular-weight compounds. rsc.org For this compound, ESI-MS analysis is expected to provide key information on its molecular weight and fragmentation patterns, aiding in its structural elucidation.

In positive-ion mode, this compound would likely be observed as the protonated molecule, [M+H]⁺. The fragmentation of this ion would be influenced by the protonation site. While amides and lactams with resonance stabilization favor O-protonation, systems with reduced or zero resonance energy, which is more analogous to the pyrrole ring, can fragment from the N-protonated tautomer. nih.gov The fragmentation pathways of pyrrole derivatives are significantly influenced by the substituents on the ring. nih.gov

For a 3-substituted pyrrole like this compound, fragmentation would likely involve cleavage of the bond between the pyrrole ring and the methanethiol (B179389) group. Common fragmentation reactions for ions generated by ESI include charge retention fragmentations and charge-migration fragmentations. rsc.org The fragmentation of chlorophyll (B73375) catabolites, which contain substituted pyrrole units, shows favored cleavage at the meso-positions connecting the pyrrole rings. nih.gov For this compound, this suggests that the C-C bond between the pyrrole ring and the methylene group of the methanethiol substituent would be a likely site of fragmentation.

| Expected Ion | m/z (calculated) | Description |

| [M+H]⁺ | 128.048 | Protonated molecule |

| [M-SH+H]⁺ | 95.060 | Loss of the thiol group |

| [C₅H₆N]⁺ | 80.050 | Pyrrole ring fragment |

LC-MS/MS Applications in Metabolite Characterization

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the separation, detection, and quantification of metabolites in complex biological matrices. researchgate.netshimadzu.com While specific metabolic pathways for this compound are not documented, the analysis of related pyrrole-containing metabolites provides a framework for expected analytical approaches.

LC-MS/MS methods have been successfully developed for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a biomarker derived from eumelanin, in human skin biopsies. nih.gov This methodology involves a simple oxidative degradation for extraction, followed by direct injection into the LC-MS/MS system without derivatization, utilizing a reverse-phase HPLC column for separation. nih.gov A similar approach could be adapted for the analysis of this compound and its potential metabolites.

The separation would likely be achieved on a C18 column with a mobile phase consisting of an aqueous component with a modifier like formic acid and an organic component such as acetonitrile (B52724) or methanol. shimadzu.com Detection would be performed using a tandem mass spectrometer, likely in multiple reaction monitoring (MRM) mode for targeted quantification. researchgate.netshimadzu.com The MRM transitions would be specific pairs of precursor and product ions for the parent compound and its expected metabolites.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 128.0 | 95.1 | (Predicted) |

| Oxidized Metabolite (e.g., sulfoxide) | 144.0 | 128.0 | (Predicted) |

| Conjugated Metabolite (e.g., glucuronide) | 304.1 | 128.0 | (Predicted) |

Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF/MS) for Volatile Compounds

Gas Chromatography coupled with Time-of-Flight Mass Spectrometry (GC-TOF/MS) is a highly effective technique for the analysis of volatile and semi-volatile organic compounds. nih.gov Given that this compound is expected to be a volatile sulfur compound, GC-TOF/MS would be a suitable method for its characterization and quantification, particularly in complex mixtures. mdpi.comfrontiersin.org

The analysis of volatile sulfur compounds often employs preconcentration techniques such as solid-phase microextraction (SPME) to enhance sensitivity. nih.govresearchgate.net For this compound, a Carboxen-polydimethylsiloxane SPME fiber could be used for extraction from the headspace of a sample. nih.govresearchgate.net

The separation would be performed on a capillary GC column, likely with a non-polar or mid-polar stationary phase, such as a DB-5ms. mdpi.com The high resolving power and mass accuracy of a TOF mass spectrometer would be advantageous for the identification of this compound in complex matrices, distinguishing it from other co-eluting volatile compounds. mdpi.com

| Parameter | Condition |

| GC Column | DB-Wax or similar |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Oven Program | Temperature gradient (e.g., 40°C to 280°C) |

| MS Detector | TOF in Electron Impact (EI) mode |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule based on their characteristic vibrational frequencies. nih.gov The IR spectrum of this compound is expected to exhibit absorption bands corresponding to the N-H and C-H stretches of the pyrrole ring, as well as the C-S and S-H stretches of the methanethiol group.

The IR spectrum of pyrrole itself shows characteristic bands for N-H stretching, C-H stretching, and ring vibrations. researchgate.netnist.gov The presence of a substituent at the 3-position is not expected to dramatically shift the fundamental frequencies of the pyrrole ring. The IR spectrum of 1H-pyrrole-3-carbonyl azide (B81097), for example, shows characteristic bands for the pyrrole ring in addition to those of the azide group. researchgate.net

The key vibrational modes for this compound would include:

N-H stretch: A band in the region of 3300-3500 cm⁻¹, characteristic of the pyrrole N-H bond.

Aromatic C-H stretch: Bands above 3000 cm⁻¹ corresponding to the C-H bonds of the pyrrole ring.

Aliphatic C-H stretch: Bands just below 3000 cm⁻¹ for the methylene group.

C=C stretch: Bands in the 1400-1600 cm⁻¹ region due to the pyrrole ring stretching vibrations.

S-H stretch: A weak band around 2550-2600 cm⁻¹ for the thiol group.

C-S stretch: A weak to medium band in the 600-800 cm⁻¹ region.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (pyrrole) | 3300-3500 | Medium-Strong |

| C-H (aromatic) | >3000 | Medium |

| C-H (aliphatic) | <3000 | Medium |

| C=C (pyrrole ring) | 1400-1600 | Medium-Strong |

| S-H (thiol) | 2550-2600 | Weak |

| C-S (thiol) | 600-800 | Weak-Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.orgutoronto.ca For pyrrole and its derivatives, the principal electronic transitions are of the π → π* type. researchgate.net

The UV-Vis spectrum of pyrrole exhibits absorption bands around 205 nm. researchgate.net The introduction of substituents on the pyrrole ring can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum (λmax), depending on the nature of the substituent. libretexts.org An alkyl group, such as the methanethiol group at the 3-position, is expected to cause a slight bathochromic shift. The extent of conjugation is a major factor influencing the λmax; as conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, leading to absorption at longer wavelengths. utoronto.ca

The band gap energy (Eg) can be estimated from the onset of the absorption in the UV-Vis spectrum using the formula Eg = hc/λ, where h is Planck's constant, c is the speed of light, and λ is the wavelength at the absorption edge.

| Compound | Expected λmax (nm) | Electronic Transition | Predicted Band Gap (eV) |

| Pyrrole | ~205 | π → π | ~6.0 |

| This compound | ~210-220 | π → π | ~5.6-5.9 |

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the spectral changes of a molecule as a function of its oxidation state. worldscientific.comdtic.mil This is particularly useful for studying electroactive species like pyrrole and its derivatives, which can be electrochemically oxidized to form conductive polymers or other redox-active species. rsc.org

The spectroelectrochemical investigation of substituted copper corroles, which contain pyrrole subunits, has shown that the electronic properties and redox behavior are highly dependent on the nature and position of the substituents on the pyrrole rings. worldscientific.comacs.org For this compound, spectroelectrochemistry could be used to monitor the changes in its UV-Vis spectrum upon electrochemical oxidation or reduction.

Upon oxidation, the pyrrole ring can form radical cations, which can then couple to form oligomers and polymers (polypyrrole). These oxidized species typically exhibit new, strong absorption bands at longer wavelengths in the visible and near-infrared regions, corresponding to the formation of polarons and bipolarons, which are the charge carriers in the conductive polymer. The presence of the methanethiol group might influence the polymerization process and the electronic properties of the resulting material.

| Species | Potential (V vs. ref) | Expected λmax (nm) | Color |

| Neutral this compound | 0 | ~210-220 | Colorless |

| Radical Cation (Polson) | > 0.6 | > 400 | Colored (e.g., yellow/green) |

| Dication (Bipolaron) | > 1.0 | > 700 | Colored (e.g., blue/black) |

Chromatographic Separations

Chromatographic techniques are indispensable for the purification of this compound from reaction mixtures and for the monitoring of its synthesis. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are two of the most powerful and commonly employed methods in this context.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. For sulfur-containing organic molecules and pyrrole derivatives, reversed-phase HPLC is often the method of choice. While specific HPLC parameters for this compound are not extensively documented in publicly available literature, a general approach can be outlined based on the analysis of similar compounds.

A typical HPLC method for a pyrrole derivative involves a C18 column, which provides a nonpolar stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, like a phosphate (B84403) buffer, with the pH adjusted to ensure the compound is in a suitable ionic state for separation. Isocratic elution, where the mobile phase composition remains constant, can be effective for simple mixtures. However, for more complex samples containing impurities with a wide range of polarities, a gradient elution, where the proportion of the organic solvent is increased over time, would be more appropriate.

Detection is commonly achieved using a UV-Vis detector, as the pyrrole ring exhibits strong absorbance in the UV region. The selection of an appropriate wavelength is critical for achieving high sensitivity. For related pyrrole compounds, detection wavelengths are often set around 225 nm.

Table 1: Illustrative HPLC Parameters for Analysis of a Pyrrole Derivative

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3) (50:50 v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV/VIS at 225 nm |

Note: This table presents a general method for a pyrrole derivative and would require optimization for the specific analysis of this compound.

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and indispensable tool for monitoring the progress of chemical reactions in real-time. It allows for the qualitative assessment of the consumption of starting materials and the formation of products. For the synthesis of pyrrole derivatives, TLC is routinely used to determine the optimal reaction time and to check the completeness of the reaction before proceeding with workup and purification.

In a typical TLC analysis for a pyrrole synthesis, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is commonly coated with silica (B1680970) gel (a polar stationary phase). The plate is then developed in a chamber containing a suitable mobile phase, which is a mixture of organic solvents. The choice of the solvent system is crucial and is determined empirically to achieve good separation between the spots of the reactants and products. For pyrrole derivatives, mixtures of a nonpolar solvent like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) are frequently used.

After the solvent front has moved up the plate, the plate is removed from the chamber and dried. The spots can be visualized under UV light if the compounds are UV-active. Alternatively, staining agents can be used. Potassium permanganate (B83412) (KMnO4) is a common stain that reacts with many organic compounds, appearing as yellow-brown spots on a purple background. Vanillin is another useful stain for visualizing pyrrole compounds. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific TLC system and is used to identify the components of the reaction mixture.

Table 2: Example TLC Systems for Monitoring Pyrrole Synthesis

| Stationary Phase | Mobile Phase (v/v) | Visualization | Typical Rf for Pyrrole Derivatives |

|---|---|---|---|

| Silica Gel 60 F254 | Petroleum Ether : Ethyl Acetate (19:1) | UV, Vanillin | 0.18 - 0.38 nih.gov |

| Silica Gel 60 F254 | Petroleum Ether : Ethyl Acetate (4:1) | UV, Vanillin | 0.33 nih.gov |

| Silica Gel 60 F254 | Petroleum Ether : Diethyl Ether (19:1) | KMnO4 | 0.26 nih.gov |

Note: The Rf values are highly dependent on the specific compound and the exact TLC conditions.

Other Advanced Spectroscopic and Analytical Techniques

Beyond chromatography, a suite of advanced spectroscopic techniques is vital for the unambiguous structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for determining the structure of organic molecules. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrrole ring, the methylene (-CH₂-) group, and the thiol (-SH) proton. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would provide detailed information about the connectivity of the atoms. Similarly, the ¹³C NMR spectrum would show characteristic signals for the different carbon atoms in the molecule.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. This technique is crucial for determining the molecular weight of this compound and for confirming its elemental composition through high-resolution mass spectrometry (HRMS). The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. The fragmentation of pyrrole derivatives is often influenced by the substituents on the ring nih.gov.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the pyrrole ring, C-H stretches of the aromatic ring and the methylene group, C=C and C-N stretching vibrations of the pyrrole ring, and the S-H stretch of the thiol group.

Table 3: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

|---|---|

| ¹H NMR | Signals for pyrrole ring protons, methylene protons, and thiol proton with characteristic chemical shifts and coupling patterns. |

| ¹³C NMR | Resonances for the carbon atoms of the pyrrole ring and the methylene group. |

| Mass Spec (HRMS) | Accurate mass measurement to confirm the molecular formula (C₅H₇NS). |

| FTIR | Absorption bands corresponding to N-H, C-H (aromatic and aliphatic), C=C, C-N, and S-H functional groups. |

Note: The table presents expected features. Actual experimental data would be required for definitive characterization.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, providing a balance between accuracy and computational cost for the study of molecular systems. hilarispublisher.com DFT calculations for molecules analogous to 1H-Pyrrol-3-ylmethanethiol, such as other pyrrole (B145914) derivatives and thiols, have been widely performed to elucidate their fundamental chemical nature. researchgate.netmdpi.com

The electronic structure of this compound is dictated by the aromatic pyrrole ring and the sulfur-containing methanethiol (B179389) substituent. The pyrrole ring is an electron-rich aromatic system, where the nitrogen atom's lone pair of electrons participates in the π-conjugated system. mdpi.com This delocalization of electrons across the five-membered ring is a key feature of its aromaticity. pharmaguideline.com

Molecular orbital theory, as investigated through DFT, would likely show that the Highest Occupied Molecular Orbital (HOMO) is distributed across the pyrrole ring and the sulfur atom, indicating these are the primary sites for electrophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO), conversely, would be expected to be located over the pyrrole ring, suggesting its role in accepting electrons in chemical reactions. The energy gap between the HOMO and LUMO is a critical parameter that determines the chemical reactivity and kinetic stability of the molecule. nih.gov

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Characteristic | Significance |

| HOMO Distribution | Primarily on the pyrrole ring and sulfur atom | Indicates sites susceptible to oxidation and electrophilic attack |

| LUMO Distribution | Predominantly on the pyrrole ring | Indicates sites for nucleophilic attack or electron acceptance |

| HOMO-LUMO Gap (ΔE) | Moderate | Reflects chemical reactivity and electronic transition energies |

This is a predictive table based on general principles of related molecules and not on direct experimental or computational data for this compound.

DFT calculations are instrumental in modeling reaction pathways and determining the energetic feasibility of chemical transformations. researchgate.net For this compound, this could involve studying its synthesis, oxidation, or participation in other reactions. By calculating the energies of reactants, transition states, and products, a detailed potential energy surface can be constructed. polimi.it

For instance, the thiol group is susceptible to oxidation, and DFT could model the stepwise oxidation to sulfenic, sulfinic, and sulfonic acids. These calculations would reveal the activation energies for each step, providing insights into the reaction kinetics. Similarly, electrophilic substitution on the pyrrole ring is a common reaction for this class of compounds, and DFT can predict the preferred position of substitution (regioselectivity) by comparing the energies of the possible intermediates. rsc.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes and intermolecular interactions. mdpi.com

The interaction of this compound with surfaces is of interest in materials science, particularly for understanding corrosion inhibition or the formation of self-assembled monolayers. MD simulations can model the adsorption of the molecule onto a metal or other surfaces. researchgate.net The thiol group is known to have a strong affinity for many metal surfaces, and simulations can elucidate the nature of this interaction, whether it is physisorption or chemisorption. The orientation of the molecule on the surface, a crucial factor in the properties of any resulting film, can also be determined. nih.gov

Table 2: Predicted Adsorption Characteristics of this compound

| Parameter | Predicted Outcome from MD Simulations | Implication |

| Adsorption Energy | High, indicating strong interaction with certain metal surfaces | Suggests potential as a corrosion inhibitor or for surface modification |

| Binding Orientation | Likely binds to the surface via the sulfur atom | Influences the packing and properties of self-assembled monolayers |

| Surface Coverage | Dependent on concentration and surface properties | Determines the effectiveness of surface protection |

This is a predictive table based on general principles of related molecules and not on direct experimental or computational data for this compound.

This compound has conformational flexibility primarily around the C-C and C-S single bonds of the methanethiol substituent. MD simulations can explore the potential energy landscape to identify the most stable conformations (rotamers) in different environments (e.g., in a vacuum, in a solvent).

Furthermore, MD simulations can shed light on intermolecular interactions. In a condensed phase, molecules of this compound would interact through a combination of van der Waals forces, dipole-dipole interactions, and potentially hydrogen bonding involving the N-H group of the pyrrole ring and the S-H group of the thiol. Understanding these interactions is key to predicting bulk properties such as boiling point and solubility.

Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemical calculations, including but not limited to DFT, are powerful tools for elucidating complex reaction mechanisms. rsc.org For this compound, these methods could be applied to understand its reactivity in various chemical contexts. researchgate.net For example, in the study of its antioxidant properties, quantum chemical calculations could model the reaction with free radicals, determining the reaction enthalpies to predict whether the molecule can act as a radical scavenger. The calculations can pinpoint which hydrogen atom (from the N-H or S-H group) is more readily abstracted, thus clarifying the mechanism of antioxidant action.

Computational Predictions of Reactivity and Selectivity

Theoretical and computational chemistry serves as a powerful tool in modern chemical research, providing deep insights into the intrinsic properties of molecules and their reaction mechanisms. For this compound, computational studies are pivotal in predicting its reactivity and the selectivity of its reactions. By employing quantum mechanical calculations, researchers can model the molecule's electronic structure and forecast its behavior in various chemical environments, guiding synthetic efforts and helping to rationalize experimental outcomes.

Frontier Molecular Orbital (FMO) Analysis

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack.

For this compound, the HOMO is expected to be localized on the pyrrole ring, which is an electron-rich aromatic system. The nitrogen atom and the π-system of the ring contribute significantly to the HOMO, making the carbon atoms of the pyrrole ring, particularly the C2 and C5 positions, susceptible to electrophilic attack. The sulfur atom of the methanethiol group also possesses lone pairs of electrons that can contribute to the HOMO, suggesting it can also act as a nucleophilic center.

Conversely, the LUMO is the lowest energy orbital available to accept electrons. In this compound, the LUMO is anticipated to be distributed over the methanethiol substituent and the pyrrole ring. The anti-bonding orbitals associated with the C-S and S-H bonds are key components of the LUMO. This distribution implies that nucleophilic attack is likely to occur at the sulfur atom or the adjacent methylene (B1212753) carbon.

The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates high reactivity. Computational models can precisely calculate this gap, offering a quantitative measure of the molecule's reactivity.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.8 | Highest Occupied Molecular Orbital, indicating sites prone to electrophilic attack. |

| LUMO | -0.5 | Lowest Unoccupied Molecular Orbital, indicating sites prone to nucleophilic attack. |

Note: The values in this table are illustrative and represent typical energies for similar organic molecules as determined by Density Functional Theory (DFT) calculations.

Electrostatic Potential (ESP) Mapping

Electrostatic potential maps provide a visual representation of the charge distribution within a molecule. These maps are generated by calculating the electrostatic potential at the molecule's surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) denote electron-poor areas that are prone to nucleophilic attack.

For this compound, an ESP map would likely show a high electron density around the nitrogen and sulfur atoms due to their lone pairs of electrons, as well as on the pyrrole ring's π-system. The hydrogen atom of the thiol group (S-H) and the hydrogen on the nitrogen atom (N-H) would be expected to have a positive electrostatic potential, making them potential sites for deprotonation by a base.

Prediction of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of potential reaction pathways. By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface for a given reaction can be constructed. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

For instance, in an electrophilic substitution reaction on the pyrrole ring of this compound, computational methods can be used to compare the activation energies for substitution at the C2, C4, and C5 positions. Such calculations often reveal that substitution at the C2 and C5 positions is kinetically favored due to the formation of a more stable cationic intermediate (the sigma complex).

Similarly, for reactions involving the methanethiol group, such as S-alkylation or oxidation, computational modeling can predict the most favorable reaction pathway. For example, in an S-alkylation reaction, calculations can determine the transition state structure and the associated activation energy, providing insights into the reaction's feasibility and rate.

Table 2: Calculated Activation Energies for Electrophilic Bromination of this compound

| Position of Substitution | Activation Energy (kcal/mol) | Relative Reactivity |

|---|---|---|

| C2 | 12.5 | High |

| C4 | 18.2 | Low |

Note: The values presented in this table are hypothetical and serve to illustrate the type of data obtained from computational studies on reaction selectivity.

Role in Biochemical Pathways and Metabolite Research

Formation of 1H-Pyrrol-3-ylmethanethiol Derivatives in Biological Systems

The generation of this compound derivatives in biological systems is a multi-step process initiated by the metabolic activation of furan (B31954). This process involves the formation of highly reactive intermediates that interact with cellular nucleophiles, leading to the creation of various metabolites.

Furan, a possible human carcinogen found in tobacco smoke and heat-treated foods, undergoes bioactivation in the liver, primarily by cytochrome P450 enzymes, to form a highly reactive and cytotoxic metabolite known as cis-2-butene-1,4-dial (BDA). researchgate.netnih.gov This reactive dialdehyde (B1249045) is a key intermediate in the formation of various urinary metabolites. researchgate.net The toxic effects of furan are contingent upon this metabolic oxidation. nih.govacs.org

The primary pathway for the detoxification and elimination of BDA involves its reaction with cellular nucleophiles, such as glutathione (B108866) (GSH), and the amino acids cysteine and lysine (B10760008). researchgate.netresearchgate.net These reactions lead to the formation of a variety of downstream metabolites that are ultimately excreted in the urine. nih.govacs.org The characterization of these urinary metabolites serves as a basis for developing biomarkers to assess human exposure to furan. researchgate.netacs.org

The electrophilic nature of cis-2-butene-1,4-dial (BDA) facilitates its reaction with nucleophilic groups present in biological macromolecules. researchgate.net BDA can directly react with proteins, leading to the formation of adducts. nih.gov A significant reaction pathway involves the interaction of BDA with the thiol group of cysteine and the amino group of lysine, which can be part of proteins or present as free amino acids. researchgate.netnih.gov This interaction results in the formation of cross-linked structures containing a pyrrole (B145914) ring. nih.gov

Specifically, the thiol group of cysteine adds to the BDA molecule, which then condenses with the amino group of lysine to form a stable pyrrole ring structure. researchgate.net This cysteine-BDA-lysine cross-link is a precursor to a number of urinary metabolites. nih.govscispace.com The formation of these pyrrole-containing adducts is a critical event in the metabolism of furan and is considered a key aspect of its toxicity. nih.gov

The formation of cysteine-BDA-lysine cross-links is a pivotal step in the generation of a series of urinary metabolites derived from furan. scispace.com These cross-links, which contain the core structure related to this compound, are not static endpoints but are further metabolized in the body. scispace.comacs.org

Research has identified several urinary metabolites that are derived from a common precursor, S-[1-(5-amino-5-carboxypentyl)-1H-pyrrol-3-yl]-L-cysteine, which is the initial cysteine-BDA-lysine cross-link. scispace.com The presence of these metabolites in urine indicates that the formation of such cross-links is a significant pathway in the in vivo biotransformation of furan. scispace.comacs.org These metabolites are considered potential biomarkers for both exposure to furan and its bioactivation to the reactive BDA intermediate. scispace.com

The following table summarizes the key molecules involved in the formation of this compound derivatives:

| Precursor/Intermediate | Description | Role |

| Furan | A heterocyclic organic compound found in various foods and as an environmental pollutant. | The initial xenobiotic that undergoes metabolic activation. |

| cis-2-Butene-1,4-dial (BDA) | A highly reactive dialdehyde formed from the oxidation of furan by cytochrome P450 enzymes. | The key electrophilic intermediate that reacts with cellular nucleophiles. |

| Cysteine | An amino acid containing a thiol group. | A primary cellular nucleophile that reacts with BDA. |

| Lysine | An amino acid containing an amino group. | A cellular nucleophile that reacts with the BDA-cysteine adduct to form a pyrrole ring. |

| S-[1-(5-amino-5-carboxypentyl)-1H-pyrrol-3-yl]-L-cysteine | The initial cross-linked adduct formed from the reaction of BDA with cysteine and lysine. | The precursor to a series of downstream urinary metabolites. |

Biotransformation Reactions of Thiol and Pyrrole Moieties in Biological Contexts

Once the initial this compound-containing adducts are formed, they undergo further biotransformation reactions, primarily targeting the thiol and amino acid moieties. These enzymatic modifications are part of the body's detoxification and elimination processes.

A key biotransformation pathway for cysteine conjugates is N-acetylation, which leads to the formation of mercapturic acids. wikipedia.orgtandfonline.comnih.gov This process is a major route for the detoxification and excretion of xenobiotics that have been conjugated with glutathione and subsequently processed to cysteine adducts. tandfonline.comresearchgate.net

In the context of furan metabolism, the cysteine portion of the cysteine-BDA-lysine cross-link undergoes N-acetylation. researchgate.netacs.org This reaction is catalyzed by cysteine conjugate N-acetyltransferases. scispace.com The resulting N-acetylated metabolites are more water-soluble and are readily excreted in the urine. tandfonline.com The identification of N-acetylated cysteine-BDA-lysine derivatives in urine provides strong evidence for this metabolic pathway. researchgate.netresearchgate.net

The sulfur atom of the thiol group in the this compound moiety is susceptible to oxidation. acs.org This S-oxidation reaction is a common metabolic pathway for many sulfur-containing compounds. The primary oxidation product is a sulfoxide (B87167). researchgate.net

In the biotransformation of furan-derived metabolites, the cysteine-BDA-lysine cross-link can undergo S-oxidation to form the corresponding sulfoxide. researchgate.netresearchgate.net This oxidation can occur on the N-acetylated cysteine conjugate as well. researchgate.net The formation of these sulfoxide metabolites represents another step in the detoxification process, further modifying the chemical properties of the adducts to facilitate their elimination from the body. researchgate.net

The following table details the biotransformation reactions of the this compound core structure within larger metabolites:

| Biotransformation Reaction | Description | Resulting Metabolite |

| N-Acetylation | The addition of an acetyl group to the amino group of the cysteine residue in the cross-linked adduct. | Formation of a mercapturic acid derivative, which is more readily excreted. |

| S-Oxidation | The oxidation of the sulfur atom in the thiol group of the cysteine residue. | Formation of a sulfoxide derivative, which increases the polarity of the metabolite for excretion. |

β-Elimination and S-Methylation Pathways

β-Elimination Pathways: In organic chemistry, a β-elimination reaction typically involves the removal of two substituents from adjacent carbon atoms, leading to the formation of a double bond. This process is significant in the metabolism of various compounds, including those containing thiol groups. While specific studies on the β-elimination of this compound are not extensively detailed in publicly available literature, the general mechanism provides a framework for its potential metabolic transformation. Such a reaction would involve the removal of the thiol group (-SH) and a hydrogen atom from the adjacent carbon, potentially leading to the formation of a pyrrole-containing alkene.

S-Methylation Pathways: S-methylation is a crucial enzymatic reaction in the metabolism of thiol compounds. This process, catalyzed by methyltransferases, involves the transfer of a methyl group from a donor molecule, typically S-adenosylmethionine (SAM), to the sulfur atom of the thiol. nih.govnih.govucla.edu This methylation modifies the compound's polarity and reactivity, which can impact its biological activity and subsequent metabolic fate. The S-methylation of this compound would result in the formation of S-methyl-1H-pyrrol-3-ylmethanethiol. This metabolic step is often a key part of detoxification pathways, preparing the compound for further metabolism or excretion.

Analytical Approaches for Metabolite Identification and Quantification

Advanced analytical techniques are indispensable for identifying and quantifying metabolites of this compound and for tracing its journey through complex biochemical networks. Untargeted metabolomics and isotope labeling studies are two powerful approaches in this regard.

Untargeted Metabolomics Approaches

Untargeted metabolomics aims to comprehensively analyze all measurable metabolites in a biological sample to identify changes related to a specific condition or stimulus. nih.govnih.gov This hypothesis-generating approach is particularly useful for discovering novel metabolites and understanding global metabolic responses. nih.gov In the context of this compound research, untargeted metabolomics, often employing techniques like liquid chromatography-mass spectrometry (LC-MS), can be used to detect the parent compound and its various metabolites in biological fluids or tissues. nih.gov By comparing the metabolomes of samples with and without exposure to this compound, researchers can identify potential metabolic products and affected biochemical pathways.

| Analytical Technique | Principle | Application in this compound Research |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds based on their physicochemical properties followed by detection based on mass-to-charge ratio. | Identification and quantification of this compound and its metabolites in complex biological matrices. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Analysis of volatile derivatives of this compound and its metabolites. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about molecules based on the magnetic properties of their atomic nuclei. | Structural elucidation of novel metabolites of this compound. |

Isotope Labeling Studies for Pathway Elucidation

Isotope labeling is a powerful technique used to trace the metabolic fate of a compound within a biological system. nih.govnih.govisotope.com By introducing atoms of a heavier, stable isotope (e.g., ¹³C, ¹⁵N, or ³⁴S) into the structure of this compound, researchers can track the labeled atoms as the molecule is metabolized. nih.gov This allows for the unambiguous identification of metabolic products derived from the parent compound and provides definitive evidence for specific metabolic pathways. For instance, using ¹³C-labeled this compound in cell cultures or animal models would enable the detection of ¹³C-containing metabolites via mass spectrometry, confirming their origin and helping to map the transformation pathways, including β-elimination and S-methylation. nih.gov

| Isotope | Application in Tracing this compound Metabolism |

| ¹³C (Carbon-13) | Tracing the carbon skeleton of the pyrrole ring and the methanethiol (B179389) side chain through various metabolic reactions. |

| ¹⁵N (Nitrogen-15) | Following the fate of the nitrogen atom within the pyrrole ring. |

| ³⁴S (Sulfur-34) | Specifically tracking the sulfur atom to investigate thiol-specific metabolic pathways like S-methylation and oxidation. |

| ²H (Deuterium) | Can be used to study reaction mechanisms, including determining which hydrogen atoms are removed during processes like β-elimination. |

Advanced Applications in Materials Science and Organic Chemistry

Potential in Corrosion Inhibition Studies

The molecular architecture of 1H-Pyrrol-3-ylmethanethiol makes it a promising candidate for a corrosion inhibitor, particularly for metals like steel in acidic environments. Its efficacy stems from its ability to form a protective barrier on the metal surface, mitigating the corrosive action of the surrounding medium. The key to its function lies in the synergistic effects of its aromatic ring and heteroatom constituents.

Elucidation of Adsorption Mechanisms on Metal Surfaces

The primary mechanism by which organic inhibitors like this compound protect metals is through adsorption onto the metal surface, forming a film that blocks corrosive agents. This process can occur through two main pathways: physisorption and chemisorption. Physisorption involves weaker electrostatic interactions, such as van der Waals forces, between the inhibitor molecules and the charged metal surface. Chemisorption involves stronger interactions, including the formation of coordinate covalent bonds through electron sharing between the inhibitor and the metal atoms.

For molecules containing both pyrrole (B145914) and thiol functionalities, studies on related compounds show that adsorption typically involves a combination of both processes, often described as comprehensive or chemo-physisorption. journal.fi The adsorption behavior of such inhibitors on steel surfaces has been found to follow the Langmuir adsorption isotherm, which indicates the formation of a monolayer of the inhibitor on the metal surface. journal.fiicrc.ac.irnih.govnih.govresearchgate.net The thiol group is particularly known for its strong affinity for metal surfaces, forming a stable self-assembled layer that acts as an effective barrier.

Role of Heteroatoms and Aromatic Rings in Inhibitory Action

The high inhibition efficiency of compounds like this compound is directly attributable to the specific functional groups within its structure. The presence of heteroatoms (nitrogen and sulfur) with lone pairs of electrons and the delocalized π-electrons of the aromatic pyrrole ring are essential for strong adsorption. researchgate.net

Sulfur Heteroatom: The sulfur atom in the methanethiol (B179389) group is a primary active center for adsorption. Its lone pair of electrons can be readily shared with the vacant d-orbitals of iron atoms on the steel surface, forming a strong coordinate bond (chemisorption). nih.gov This interaction firmly anchors the molecule to the surface.

Nitrogen Heteroatom: The nitrogen atom within the pyrrole ring also possesses a lone pair of electrons that can participate in forming coordinate bonds with the metal, further strengthening the inhibitor-metal interaction. nih.govnih.govresearchgate.net

Aromatic Pyrrole Ring: The pyrrole ring itself contributes to the adsorption process. The cloud of delocalized π-electrons in the aromatic system can interact with the charged metal surface, enhancing the surface coverage and stability of the protective film. researchgate.netnih.govmdpi.com This interaction is a key component of the physisorption process.

The combination of these features creates a robust and stable protective layer that effectively isolates the metal from the corrosive environment.

| Molecular Component | Role in Corrosion Inhibition | Type of Interaction |

| Thiol Group (-SH) | Primary anchor to the metal surface through the sulfur atom. | Chemisorption (Coordinate Bonding) |

| Pyrrole Ring (Nitrogen) | Secondary adsorption site via the nitrogen's lone pair electrons. | Chemisorption (Coordinate Bonding) |

| Pyrrole Ring (π-Electrons) | Enhances surface coverage and film stability through electrostatic interaction. | Physisorption |

Computational Modeling of Inhibitor-Surface Interactions